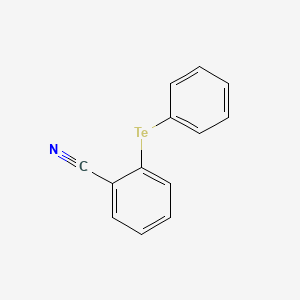![molecular formula C11H8N2O4 B14289870 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-28-7](/img/structure/B14289870.png)
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclohexane ring system, which includes an azabicyclo moiety. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C). This reaction forms a cyclopropanedicarboxylic anhydride intermediate, which is then treated with acetyl chloride to yield the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other bicyclic compounds, such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
1,2-Cyclopropanedicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications. The uniqueness of this compound lies in its combination of the nitrophenyl group and the azabicyclo moiety, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
113111-28-7 |
|---|---|
Formule moléculaire |
C11H8N2O4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-9-7-5-11(7,10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-4,7H,5H2,(H,12,14,15) |
Clé InChI |
PFMJBSJTYXLSEH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


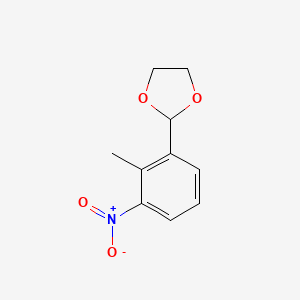
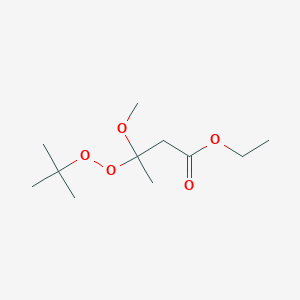
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
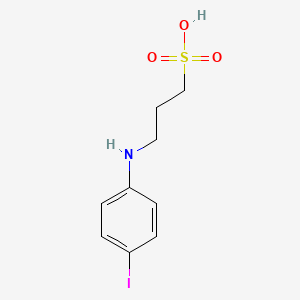
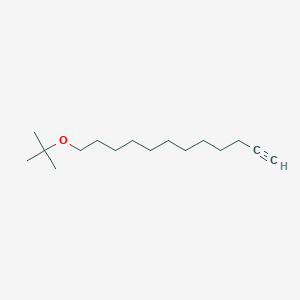
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
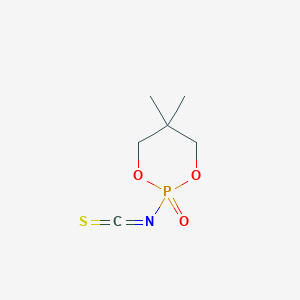
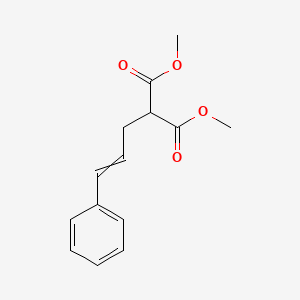

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
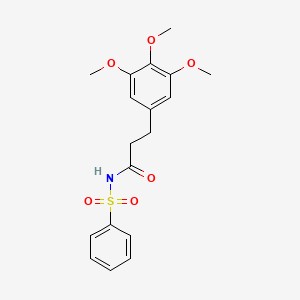
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
